DHA Exhibits Superior Intrinsic Antimalarial Potency Versus Parent Artemisinin Across Multiple P. falciparum Strains
In a 48-hour in vitro assay testing three chloroquine-sensitive and one chloroquine-resistant strain of P. falciparum, DHA exhibited EC50 values of 4.7–23 nM, establishing it as 3- to 23-fold more potent than artemisinin (EC50 3–108 nM) [1]. In an independent study limited to chloroquine-resistant strains, DHA's EC50 range was 0.36–3.1 nM versus artemisinin at 1.5–6.1 nM, representing a 2- to 4-fold potency advantage [2]. This places DHA among the most intrinsically potent artemisinin-class agents, surpassing the parent compound from which it is derived.
| Evidence Dimension | In vitro antimalarial potency (EC50) |
|---|---|
| Target Compound Data | EC50 4.7–23 nM (4-strain panel); EC50 0.36–3.1 nM (chloroquine-resistant strains only) |
| Comparator Or Baseline | Artemisinin: EC50 3–108 nM (4-strain panel); EC50 1.5–6.1 nM (chloroquine-resistant strains) |
| Quantified Difference | DHA 3- to 23-fold more potent than artemisinin depending on strain; 2- to 4-fold in resistant strains |
| Conditions | 48-hour in vitro growth inhibition assay; 3 chloroquine-sensitive + 1 chloroquine-resistant P. falciparum strains; sigmoid Emax model [1]; 3 chloroquine-resistant strains [2] |
Why This Matters
Procurement decisions relying on artemisinin as a potency benchmark will underestimate DHA's intrinsic killing capacity by 2- to 23-fold, directly impacting dose-ranging studies and in vitro screening protocols.
- [1] Alin MH, Ashton M, Kihamia CM, Mtey GJ, Björkman A. In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum. Trans R Soc Trop Med Hyg. 1990;84(5):635-637. doi:10.1016/0035-9203(90)90129-3 View Source
- [2] Hassan Alin M, Björkman A, Ashton M. The effect of artemisinin, its derivatives and mefloquine against chloroquine-resistant strains of Plasmodium falciparum in vitro. Trans R Soc Trop Med Hyg. 1990;84(5):638-640. doi:10.1016/0035-9203(90)90130-7 View Source
